molecular formula C12H10FNO2S B182415 4-Fluoro-N-phenylbenzenesulfonamide CAS No. 312-52-7

4-Fluoro-N-phenylbenzenesulfonamide

Cat. No. B182415
CAS RN: 312-52-7
M. Wt: 251.28 g/mol
InChI Key: LDOCMFAHAVONEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-phenylbenzenesulfonamide is a chemical compound with the CAS Number: 312-52-7 . It has a molecular weight of 251.28 and its IUPAC name is 4-fluoro-N-phenylbenzenesulfonamide . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 4-Fluoro-N-phenylbenzenesulfonamide is 1S/C12H10FNO2S/c13-10-6-8-12 (9-7-10)17 (15,16)14-11-4-2-1-3-5-11/h1-9,14H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Fluoro-N-phenylbenzenesulfonamide has a melting point of 109-111°C . It has a density of 1.4±0.1 g/cm^3 . Its boiling point is 376.7±44.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 62.4±3.0 kJ/mol . The flash point is 181.6±28.4 °C . The index of refraction is 1.618 . The molar refractivity is 64.0±0.4 cm^3 . It has 3 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Fungicidal Activity

  • A study discussed the fungicidal activities of N-phenylbenzenesulfonamide derivatives, including 4-Fluoro-N-phenylbenzenesulfonamide, against Pythium ultimum, highlighting the structural characteristics influencing their effectiveness (조윤기, 장기운, & 성낙도, 2008).

Enantioselective Fluorination

  • Research on the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, used various N-fluorobenzenesulfonamides, including modifications of the 4-Fluoro-N-phenylbenzenesulfonamide. This study highlights the impact of substituents on the phenyl rings of these compounds (Wang et al., 2014).

Inhibitors of Cyclooxygenase-2

  • A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including those with fluorine atoms, were synthesized and evaluated for their ability to inhibit COX-2 and COX-1 enzymes. The study indicates that fluorine introduction notably increased COX1/COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor (Hashimoto et al., 2002).

Electrophilic Fluorinating Reagent

  • N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, an analogue of N-fluorobenzenesulfonamide, was developed as a sterically demanding electrophilic fluorinating reagent. This compound demonstrated improved enantioselectivity in certain reactions compared to N-fluorobenzenesulfonamide (Yasui et al., 2011).

Isostructural Crystals

  • The study of isostructural crystals of various N-phenylbenzenesulfonamides, including 4-fluoro-N-phenylbenzenesulfonamide, was conducted to understand their crystal-packing modes. This research provides insights into the adaptable nature of these compounds in forming different crystal structures (Gelbrich, Threlfall, & Hursthouse, 2012).

Quantum Chemical and Molecular Dynamic Simulation

  • Piperidine derivatives containing 4-Fluoro-N-phenylbenzenesulfonamide were studied for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This research provides insights into the effectiveness of these compounds in corrosion protection (Kaya et al., 2016).

Antimicrobial Activity and DFT Studies

  • The antimicrobial activity of 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide, a derivative of 4-Fluoro-N-phenylbenzenesulfonamide, was evaluated along with spectroscopic and quantum chemical studies. The findings contribute to understanding the antibacterial and antifungal activities of these compounds (Eren, Özdemir. Koçak, & Özdemir, 2018).

Activating Hydroxyl Groups of Polymeric Carriers

  • 4-Fluorobenzenesulfonyl chloride, a derivative of 4-Fluoro-N-phenylbenzenesulfonamide, was used to activate hydroxyl groups of various solid supports for the covalent attachment of biologicals, demonstrating its utility in bioconjugation and potential therapeutic applications (Chang et al., 1992).

properties

IUPAC Name

4-fluoro-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOCMFAHAVONEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075386
Record name 4-Fluorobenzenesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-N-phenylbenzenesulfonamide

CAS RN

312-52-7
Record name 4-Fluoro-N-phenylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-fluoro-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorobenzenesulfonanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-N-phenylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Fluoro-N-phenylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Fluoro-N-phenylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Fluoro-N-phenylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-Fluoro-N-phenylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-Fluoro-N-phenylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.